Product packaging for 5-bromo-1,3,4-thiadiazol-2-ol(Cat. No.:CAS No. 98136-96-0)

5-bromo-1,3,4-thiadiazol-2-ol

Cat. No.: B6279027
CAS No.: 98136-96-0
M. Wt: 181.01 g/mol
InChI Key: ZWIOTWHVBKTDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1,3,4-thiadiazol-2-ol is a brominated heterocyclic compound offered exclusively for research purposes. This molecule serves as a versatile and valuable synthetic intermediate in various fields of scientific inquiry. The presence of both a bromine atom and a hydroxyl group on the 1,3,4-thiadiazole core allows for diverse chemical modifications, making it a crucial building block for constructing more complex molecular architectures. In medicinal chemistry, this scaffold is of significant interest for the synthesis of novel bioactive molecules . Researchers utilize this and related structures in the exploration of new pharmaceutical agents, leveraging the thiadiazole ring's role as a privileged structure in drug discovery. The bromine atom facilitates further cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of various aryl, heteroaryl, and alkynyl groups to create diverse compound libraries for biological screening. Concurrently, in material science, the electron-deficient nature of the 1,3,4-thiadiazole ring makes its derivatives potential candidates for developing organic electronic materials and functional polymers. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3H-1,3,4-thiadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2OS/c3-1-4-5-2(6)7-1/h(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIOTWHVBKTDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 1,3,4 Thiadiazol 2 Ol and Its Analogs

Classical and Modern Approaches to 1,3,4-Thiadiazole (B1197879) Ring Construction

The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing a vast array of derivatives with diverse applications. Various synthetic routes have been developed, each with its own advantages and substrate scope.

Cyclization Reactions Involving Thiosemicarbazides and Related Precursors

A widely utilized and efficient method for constructing the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides or their derivatives. lookchem.comkoreascience.kr This approach is versatile, allowing for the introduction of various substituents on the thiadiazole ring. The reaction typically proceeds by reacting a thiosemicarbazide (B42300) with a suitable cyclizing agent, such as a carboxylic acid or its derivative, under acidic or dehydrating conditions. koreascience.krresearchgate.net

The general mechanism involves the nucleophilic attack of the thioamide sulfur or a nitrogen atom of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to yield the aromatic 1,3,4-thiadiazole ring. koreascience.kr The choice of acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, can significantly influence the reaction outcome. chemicalbook.com For instance, the cyclization of acylthiosemicarbazides in an acidic medium typically leads to the formation of 1,3,4-thiadiazole derivatives. clockss.org

PrecursorReagent/ConditionProductReference
ThiosemicarbazideCarboxylic Acid / Acid Catalyst2-amino-5-substituted-1,3,4-thiadiazole researchgate.net
AcylthiosemicarbazideAcid Medium2,5-disubstituted-1,3,4-thiadiazole clockss.org
4-Phenylthiosemicarbazide(5-Arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides / Acid Medium1,3,4-Thiadiazole derivatives chemicalbook.com

Synthesis through Hydrazonoyl Halides and Related Reagents

Hydrazonoyl halides have emerged as valuable precursors for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. This method offers a distinct pathway to the thiadiazole core, often with good control over substitution patterns. The reaction typically involves the condensation of a hydrazonoyl halide with a sulfur-containing nucleophile.

Oxidative Cyclization Pathways to the 1,3,4-Thiadiazole Core

Oxidative cyclization represents another important strategy for the synthesis of the 1,3,4-thiadiazole nucleus. This approach often involves the intramolecular cyclization of a precursor containing both sulfur and nitrogen atoms, facilitated by an oxidizing agent. Common precursors for oxidative cyclization include thiosemicarbazones, which can be cyclized to form 2-imino-1,3,4-thiadiazole derivatives.

Regioselective Functionalization Strategies for 5-Bromo-1,3,4-thiadiazol-2-ol

The synthesis of the target compound, this compound, requires precise control over the introduction of both the bromine atom and the hydroxyl group at specific positions on the thiadiazole ring.

Bromination Reactions on the Thiadiazole Ring

The introduction of a bromine atom onto the 1,3,4-thiadiazole ring can be achieved through electrophilic bromination. The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the ring. For the synthesis of this compound, a key intermediate is 2-amino-5-bromo-1,3,4-thiadiazole. lookchem.com This intermediate can be prepared by the direct bromination of 2-amino-1,3,4-thiadiazole (B1665364). google.com The process involves dissolving 2-amino-1,3,4-thiadiazole in an acidic solution and reacting it with bromine in the presence of an oxidizing agent. google.com

Starting MaterialReagentsProductReference
2-Amino-1,3,4-thiadiazoleBromine, Acid, Oxidizing Agent2-Amino-5-bromo-1,3,4-thiadiazole google.com
Benzo[1,2-d:4,5-d′]bis( lookchem.comjocpr.comresearchgate.netthiadiazole)Bromine, HBr4-Bromobenzo[1,2-d:4,5-d′]bis( lookchem.comjocpr.comresearchgate.netthiadiazole) mdpi.com

Introduction of the Hydroxyl Moiety and its Precursors

The introduction of a hydroxyl group at the 2-position of the 5-bromo-1,3,4-thiadiazole ring is a critical step. A common and effective method for this transformation is through a diazotization reaction of the corresponding 2-amino precursor. clockss.orguobaghdad.edu.iq The process involves converting the 2-amino group of 2-amino-5-bromo-1,3,4-thiadiazole into a diazonium salt using a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium. chemicalbook.com The resulting diazonium salt is often unstable and can be subsequently hydrolyzed in situ to yield the desired 2-hydroxy-1,3,4-thiadiazole derivative. researchgate.net This Sandmeyer-type reaction provides a reliable route to introduce a hydroxyl group in place of an amino group on the thiadiazole ring.

It is well-established that 2-hydroxy-1,3,4-thiadiazoles can exist in a tautomeric equilibrium with the corresponding 1,3,4-thiadiazol-2(3H)-one form. koreascience.krmdpi.comresearchgate.net Spectroscopic evidence often indicates a preference for the oxo-form in the solid state and in various solvents. sci-hub.se

PrecursorReagents/ConditionsProductReference
2-Amino-5-bromo-1,3,4-thiadiazole1. NaNO₂, Acid (Diazotization) 2. H₂O (Hydrolysis)This compound chemicalbook.comresearchgate.net
5-Amino-1,3,4-thiadiazole-2-thiolDiazotization followed by couplingAzo dyes of 1,3,4-thiadiazole-2-thiol (B7761032) uobaghdad.edu.iq

Orthogonal Protection and Deprotection Strategies

In the multistep synthesis of complex analogs of this compound that may contain various reactive functional groups, orthogonal protection strategies are crucial. nih.govresearchgate.netnih.gov This approach allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at specific sites without unintended reactions elsewhere in the molecule. nih.govnih.gov The choice of protecting groups is dictated by their distinct deprotection conditions, such as sensitivity to acid, base, light, or specific redox or enzymatic conditions. researchgate.netnih.gov

For a hypothetical precursor to a complex this compound analog bearing both an amino and a hydroxyl group (in addition to the thiol/hydroxyl tautomer of the core ring), an orthogonal scheme could be employed. For instance, the amino group could be protected with an acid-labile tert-butoxycarbonyl (Boc) group, while a peripheral hydroxyl group is protected with a base-labile acetate (B1210297) (Ac) group. The thiol group of the thiadiazole precursor could be protected with an acid-labile group like diphenylmethyl (Dpm), which offers a different level of acid sensitivity compared to Boc. nih.govresearchgate.net

This strategy allows for the selective deprotection and subsequent functionalization of each site. The acetate group can be removed with a mild base like sodium carbonate, leaving the Boc and Dpm groups intact. Subsequently, the Boc group can be cleaved with a moderate acid such as trifluoroacetic acid (TFA), without affecting the Dpm group. fiveable.menih.gov Finally, the Dpm group can be removed under stronger acidic conditions if required, or a different, orthogonally-removable group could have been chosen from the outset.

Photolabile protecting groups (PPGs), such as the o-nitrobenzyl group or coumarin-based cages, offer another layer of orthogonality. nih.govwikipedia.orgrsc.orgtcichemicals.comnih.gov These groups are stable to a wide range of chemical reagents but can be cleaved by irradiation with light at a specific wavelength, providing exceptional control over the timing and location of deprotection. wikipedia.orgrsc.org

The following table summarizes a selection of orthogonal protecting groups that could be theoretically applied in the synthesis of complex thiadiazole analogs.

Functional Group to ProtectProtecting GroupAbbreviationDeprotection ConditionsOrthogonal To
Aminetert-ButoxycarbonylBocMild Acid (e.g., TFA)Base-labile, Photolabile, Thiol-labile groups
Hydroxyl/ThiolAcetylAcBase (e.g., Na2CO3, NH3)Acid-labile, Photolabile groups
ThiolDiphenylmethylDpmStronger Acid (e.g., >60% TFA)Mild-acid labile (Boc), Base-labile groups
Amine9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Acid-labile groups
Hydroxyl/Thiolo-NitrobenzylONBUV Light (Photolysis)Acid-labile, Base-labile groups
ThiolPyridazinedionePDMild thiolysis (e.g., mercaptoethanol)Acid-labile, Base-labile groups rsc.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in the synthesis of 1,3,4-thiadiazole precursors, such as 2-amino-1,3,4-thiadiazoles, is the use of microwave-assisted, solvent-free methods. nih.gov Conventional methods for the cyclization of thiosemicarbazides with carboxylic acids often require prolonged heating in corrosive acids like concentrated sulfuric or polyphosphoric acid. nih.gov Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often proceeds without the need for a solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying product work-up. nih.gov

For example, the reaction of a carboxylic acid with thiosemicarbazide in the presence of a catalytic amount of concentrated sulfuric acid can be completed in minutes under microwave irradiation, yielding the corresponding 2-amino-5-substituted-1,3,4-thiadiazole with high purity. nih.gov

The table below compares a conventional heating method with a microwave-assisted approach for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.

MethodReaction TimeYield (%)Conditions
Conventional Heating3 - 4 hours~75-85%Reflux in concentrated H₂SO₄ at 105-110 °C
Microwave-Assisted5 - 10 minutes~80-92%Solvent-free, catalytic H₂SO₄, microwave irradiation

Catalysis offers a powerful tool for developing greener synthetic pathways by enabling reactions to proceed under milder conditions with higher selectivity and lower waste generation. In the synthesis of 1,3,4-thiadiazoles, several catalytic strategies have been explored.

Acid Catalysis: Traditional methods rely on stoichiometric or large excess amounts of strong acids like H₂SO₄ or polyphosphoric acid (PPA) to act as both catalyst and dehydrating agent. nih.govptfarm.pl While effective, these generate significant amounts of acidic waste. Modern approaches focus on using only catalytic amounts of these acids, particularly in conjunction with microwave heating, to minimize environmental impact. nih.gov

Iodine-Mediated Synthesis: Molecular iodine has emerged as an efficient and environmentally benign catalyst for various organic transformations. A transition-metal-free method for synthesizing 2-amino-substituted 1,3,4-thiadiazoles involves the condensation of thiosemicarbazide with aldehydes followed by an iodine-mediated oxidative C-S bond formation. sbq.org.br This approach is scalable and avoids the use of harsh or metallic reagents.

Enzymatic Catalysis: Biocatalysis represents a frontier in green chemistry, offering high selectivity under mild, aqueous conditions. While direct enzymatic synthesis of this compound is not widely reported, related enzymatic syntheses of heterocycles highlight its potential. For instance, vanadium-dependent haloperoxidase enzymes have been used for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles, a process that involves enzyme-mediated S-bromination events. acs.org Similarly, enzymes like trypsin have been shown to catalyze the multicomponent synthesis of thiazole (B1198619) derivatives, demonstrating the potential for enzymes to facilitate complex heterocyclic ring formations. nih.gov These examples suggest that future work could lead to biocatalytic routes for 1,3,4-thiadiazole synthesis.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The key transformations in the synthesis of this compound are the formation of the thiadiazole ring and the subsequent bromination.

Mechanism of 1,3,4-Thiadiazole Ring Formation: The most common route to the 1,3,4-thiadiazole core involves the acid-catalyzed cyclization and dehydration of an acylthiosemicarbazide (formed in situ from a carboxylic acid and thiosemicarbazide). ptfarm.plsbq.org.br The proposed mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the carboxylic acid (or its derivative) is protonated by the acid catalyst, increasing its electrophilicity.

Nucleophilic Attack: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon.

Dehydration I: A molecule of water is eliminated to form an acylthiosemicarbazide intermediate.

Tautomerization & Cyclization: The acylthiosemicarbazide undergoes tautomerization to an enol-like form. The thiol sulfur then performs an intramolecular nucleophilic attack on the imine-like carbon.

Dehydration II: A second dehydration step, facilitated by the acid catalyst, leads to the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Mechanism of Electrophilic Bromination: The introduction of the bromine atom at the C5 position typically occurs via an electrophilic aromatic substitution reaction on a pre-formed 1,3,4-thiadiazol-2-ol (B1281466) or its 2-amino precursor. nih.gov The thiadiazole ring, particularly when substituted with an electron-donating group like a hydroxyl or amino group, is sufficiently electron-rich to react with electrophilic bromine sources such as molecular bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS). wikipedia.orgmissouri.eduresearchgate.net

The mechanism using Br₂ can be described as:

Activation of Electrophile: A Lewis acid catalyst (if present) or a polar solvent can polarize the Br-Br bond, creating a more potent electrophile (Brᵟ⁺).

Nucleophilic Attack: The π-electrons of the electron-rich thiadiazole ring attack the electrophilic bromine atom, forming a resonance-stabilized cationic intermediate known as a σ-complex or Wheland intermediate. nih.gov The positive charge is delocalized over the ring system.

Deprotonation: A base (such as the solvent or the bromide counter-ion) removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the final 5-bromo-1,3,4-thiadiazole product.

Using NBS as the brominating agent can proceed through a similar electrophilic pathway, where the N-Br bond is polarized to provide the electrophilic bromine. nih.govwikipedia.org

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise chemical environment of atomic nuclei within a molecule. For 5-bromo-1,3,4-thiadiazol-2-ol, a detailed NMR analysis would be crucial for confirming its structural integrity and understanding its electronic properties.

One- and Two-Dimensional NMR Techniques for Structure Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is predicted to be relatively simple. The most characteristic signal would be from the hydroxyl (-OH) proton. Its chemical shift would be highly dependent on the solvent, concentration, and temperature, but it is expected to appear as a broad singlet in the downfield region, potentially between 5.0 and 8.0 ppm. In contrast, the amino tautomer, 2-amino-5-bromo-1,3,4-thiadiazole, would exhibit a characteristic broad singlet for the -NH₂ protons, typically observed around 7.0-8.0 ppm in DMSO-d₆. researchgate.netnih.gov

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, two distinct signals are expected for the thiadiazole ring carbons. The carbon atom attached to the bromine (C5) would likely resonate at a lower field compared to the carbon bearing the hydroxyl group (C2). Based on theoretical calculations and data from analogous compounds, the chemical shifts for C2 and C5 are anticipated to be in the regions of 160-170 ppm and 140-150 ppm, respectively. dergipark.org.trmdpi.com For comparison, the carbon signals for the amino tautomer are typically observed in similar regions, with the C=N carbon appearing downfield. nih.gov

Two-Dimensional NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. For the parent compound, these techniques would confirm the connectivity within the thiadiazole ring.

Nucleus Predicted Chemical Shift (ppm) for this compound Observed Chemical Shift (ppm) for 2-amino-5-bromo-1,3,4-thiadiazole Analogs
¹H (-OH) 5.0 - 8.0 (broad singlet) -
¹H (-NH₂) - ~7.0 - 8.0 (broad singlet)
¹³C (C2) 160 - 170 ~165 - 170
¹³C (C5) 140 - 150 ~145 - 155

Solid-State NMR Studies for Polymorphism and Crystal Packing

Solid-state NMR (ssNMR) would be instrumental in characterizing the compound in its crystalline form, providing insights into polymorphism and intermolecular interactions. ssNMR could definitively distinguish between the -ol and amino tautomers in the solid state by analyzing the chemical shift anisotropy and dipolar coupling constants. This technique would also reveal details about hydrogen bonding networks, which are expected to be significant in the crystal packing of this molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition of this compound. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of 1,3,4-thiadiazole (B1197879) derivatives under electron ionization typically involves the cleavage of the heterocyclic ring. For this compound, key fragmentation pathways are expected to include the loss of CO, HCN, and the bromine radical. The presence of the bromine atom would also lead to characteristic fragment ions containing either ⁷⁹Br or ⁸¹Br.

Predicted Fragmentation Pattern:

m/z Possible Fragment
179/181[C₂HBrN₂OS]⁺ (Molecular Ion)
151/153[C₂HBrN₂S]⁺ (Loss of CO)
100/102[CBrNS]⁺
79/81[Br]⁺

X-Ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, analysis of related 2-amino-5-substituted-1,3,4-thiadiazoles provides valuable insights. researchgate.netosti.gov These studies reveal that the thiadiazole ring is planar. researchgate.netresearchgate.net

In the solid state, it is highly probable that this compound would exist predominantly as its amino tautomer due to the formation of strong intermolecular N-H···N hydrogen bonds, which create stable dimeric or polymeric structures. researchgate.net If the -ol tautomer were to crystallize, it would likely form strong O-H···N hydrogen bonds. The crystal packing would also be influenced by halogen bonding involving the bromine atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Tautomeric Forms

Vibrational spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between tautomeric forms.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The C=N stretching vibration of the thiadiazole ring is expected to appear around 1600-1650 cm⁻¹, while the C-S stretching vibration would be observed in the 600-800 cm⁻¹ region. In contrast, the amino tautomer would show two distinct N-H stretching bands in the 3100-3400 cm⁻¹ range and an N-H bending vibration around 1600 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-S and C=N vibrations of the thiadiazole ring are expected to be strong Raman scatterers. The symmetric stretching of the C-S-C bond would be a particularly characteristic Raman band. Theoretical DFT calculations on related 2-amino-5-(ethylthio)-1,3,4-thiadiazole have shown good correlation between calculated and experimental vibrational frequencies, which can be a valuable tool for assigning the spectra of the title compound. elsevierpure.com

Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for 2-amino-1,3,4-thiadiazole (B1665364) Analogs
O-H stretch 3200 - 3600 (broad) -
N-H stretch - 3100 - 3400 (two bands)
C=N stretch 1600 - 1650 1600 - 1640
N-H bend - ~1600
C-S stretch 600 - 800 650 - 850

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiadiazole ring is an aromatic system, and the presence of the bromine and hydroxyl substituents will influence the energy of these transitions.

Studies on related 1,3,4-thiadiazole derivatives have shown that the position of the absorption maximum is sensitive to the nature of the substituents and the solvent polarity. nih.govmdpi.com For this compound, the π → π* transition is expected to be the most intense and would likely appear in the range of 250-300 nm. The n → π* transition, being symmetry-forbidden, would be of lower intensity and appear at a longer wavelength. The tautomeric form of the molecule would significantly affect the UV-Vis spectrum, with the amino tautomer likely showing a red-shifted absorption compared to the -ol form due to the stronger electron-donating nature of the amino group. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, primarily Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical elucidation of chiral compounds. While there is a notable absence of specific chiroptical studies focused on chiral derivatives of this compound in the current body of scientific literature, the principles of these techniques are broadly applicable and can be extrapolated to understand how such analyses would be conducted.

Should a chiral center be introduced into a derivative of this compound, for instance, by substitution with a chiral moiety at the hydroxyl group or by the formation of a chiral complex, chiroptical spectroscopy would be the definitive method for assigning its absolute configuration and studying its conformational dynamics in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are indicative of the electronic transitions within the molecule's chromophores that are perturbed by the chiral environment.

For a hypothetical chiral derivative of this compound, the 1,3,4-thiadiazole ring itself acts as a chromophore. The electronic transitions within this ring system would give rise to specific signals in the CD spectrum. The sign and magnitude of these Cotton effects would be directly related to the spatial arrangement of substituents around the chiral center. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the chiral derivative could be unambiguously determined.

For example, in studies of other chiral 1,3,4-thiadiazole-based bis-sulfonamides, chiroptical properties have been key to characterizing their stereochemistry, which in turn is crucial for their biological activity, such as anti-HIV properties. Similarly, CD spectroscopy has been employed to investigate the interaction of certain 1,3,4-thiadiazole derivatives with biological macromolecules like DNA, where the induced CD signals can provide information about the binding mode and the conformational changes in the macromolecule. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays this rotation, and the regions of rapid change in rotation, corresponding to the wavelengths of maximum absorption, are also known as Cotton effects. ORD and CD are intimately related phenomena (mathematically linked by the Kronig-Kramers relations) and provide complementary information.

The ORD spectrum of a chiral derivative of this compound would show a characteristic curve with peaks and troughs corresponding to the electronic transitions of the thiadiazole chromophore. The shape and sign of the ORD curve are diagnostic of the stereochemistry of the molecule. Historically, ORD was a primary tool for conformational analysis and the assignment of absolute configurations in natural product chemistry.

Hypothetical Data for a Chiral Derivative

In the absence of experimental data for a chiral derivative of this compound, the following table illustrates the type of data that would be obtained from a CD spectroscopic analysis. This hypothetical data is for a pair of enantiomers of a derivative, demonstrating the mirror-image relationship of their CD spectra.

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
35000
320+15,000-15,000
29000
265-22,000+22,000
240+8,000-8,000

Table 1. Hypothetical Circular Dichroism (CD) spectral data for a pair of enantiomers of a chiral derivative of this compound. The molar ellipticity values are illustrative and demonstrate the expected mirror-image relationship between the two enantiomers.

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 1,3,4 Thiadiazol 2 Ol

Electrophilic Substitution Reactions on the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring is generally considered to be electron-deficient due to the inductive effects of the constituent nitrogen and sulfur atoms. researchgate.net Consequently, the ring system is deactivated towards electrophilic aromatic substitution, as it is resistant to attack by electrophiles. nih.gov Unsubstituted 1,3,4-thiadiazole does not typically undergo reactions such as nitration, sulfonation, or Friedel-Crafts alkylation and acylation. nih.gov

However, the presence of strong electron-donating groups attached to the ring can activate it towards electrophilic attack. For instance, 2-amino-1,3,4-thiadiazoles can undergo bromination at the 5-position, demonstrating that sufficient activation can overcome the inherent inertness of the ring. nih.govresearchgate.net In the case of 5-bromo-1,3,4-thiadiazol-2-ol, the hydroxyl group, particularly in its tautomeric enol form, would act as an activating group. Nevertheless, the deactivating effect of the bromo substituent and the electron-withdrawing nature of the thiadiazole ring itself still present a significant barrier to further electrophilic substitution. As such, electrophilic substitution reactions on the thiadiazole ring of this compound are not commonly observed and would likely require harsh reaction conditions.

Nucleophilic Substitution Reactions at the C-5 Position (Bromine)

The electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring makes them susceptible to nucleophilic attack. researchgate.net This effect significantly facilitates the displacement of leaving groups, such as the bromine atom at the C-5 position of this compound.

Direct Nucleophilic Displacement

Halogen atoms attached to the 1,3,4-thiadiazole ring are known to be readily displaced by a variety of nucleophiles. nih.gov This reactivity is a direct consequence of the low electron density at the ring carbon atoms, which are influenced by the electronegativity of the adjacent nitrogen atoms. nih.gov While specific examples for this compound are not extensively documented, the reactivity of analogous halo-thiadiazoles provides a strong indication of its expected behavior. For instance, 5-chloro-2-aryl-1,3,4-thiadiazoles have been shown to react with various nucleophiles to yield a range of 5-substituted derivatives. nih.gov It is therefore anticipated that the bromine atom in this compound can be displaced by nucleophiles such as amines, thiols, and alkoxides to form the corresponding 5-substituted-1,3,4-thiadiazol-2-ols.

Table 1: Representative Examples of Direct Nucleophilic Substitution on Halo-1,3,4-Thiadiazoles (Analogous Reactions)

Halo-Thiadiazole DerivativeNucleophileProductReference
5-Chloro-2-aryl-1,3,4-thiadiazoleVarious Nucleophiles5-Substituted-2-aryl-1,3,4-thiadiazole nih.gov
2-Halo-1,3,4-thiadiazolesAmines (e.g., methylamine, ethylamine)2-Alkylamino-1,3,4-thiadiazoles sci-hub.st
2-Chloro-1,3,4-thiadiazolePropargyl amine2-(Propargylamino)-1,3,4-thiadiazole sci-hub.st

Note: The data in this table is based on analogous halo-1,3,4-thiadiazole compounds and is intended to be illustrative of the expected reactivity of this compound.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

The bromine atom at the C-5 position of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling

The Suzuki reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used for the formation of biaryl and vinyl-aryl bonds. It is expected that this compound can be successfully coupled with a variety of aryl and heteroaryl boronic acids to generate 5-aryl- and 5-heteroaryl-1,3,4-thiadiazol-2-ol derivatives. The general mechanism involves the oxidative addition of the bromo-thiadiazole to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 2: Representative Conditions for Suzuki Coupling of Bromo-Heterocycles (Analogous Reactions)

Bromo-HeterocycleCoupling PartnerCatalystBaseSolventYield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh mdpi.com
3-Bromo-5-chloro-1,2,4-thiadiazoleArylboronic acidsPd(dppf)Cl₂Dioxane80 °CNot specified chemicalbook.com
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O25-76 sigmaaldrich.com

Note: The data in this table is based on analogous bromo-heterocyclic compounds and is intended to be illustrative of the expected reactivity of this compound.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. This compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl moiety at the C-5 position. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination.

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkynePalladium CatalystCopper Co-catalystBaseSolventReference
General Aryl BromidesTerminal AlkynesPd(PPh₃)₂Cl₂ or Pd(PPh₃)₄CuI or CuBrEt₂NH, Et₃NMeCN, THF, EtOAc researchgate.net
5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-oneTerminal AlkynesPd(PPh₃)₂Cl₂CuIEt₃NDMF mdpi.com

Note: The data in this table represents general conditions and an example from a related bromo-heterocycle, intended to be illustrative for this compound.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. sigmaaldrich.com This reaction is known for its versatility and tolerance of a wide array of functional groups. This compound can participate in Stille coupling reactions with various organostannanes to form new C-C bonds. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.

Table 4: General Conditions for Stille Coupling of Aryl Halides

Aryl HalideOrganostannanePalladium CatalystAdditivesSolventReference
General Aryl HalidesR-Sn(Alkyl)₃Pd(PPh₃)₄, Pd(OAc)₂CuI, LiClTHF, DMF, Toluene sigmaaldrich.comresearchgate.net

Note: The data in this table represents general conditions for the Stille coupling and is intended to be illustrative for this compound.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-2 position of this compound introduces another dimension to its reactivity, primarily through tautomerism and its ability to undergo etherification and esterification reactions.

Tautomerism Between Hydroxy and Keto Forms (Thione/Thiolate Equilibrium)

2-Hydroxy-1,3,4-thiadiazoles, including this compound, can exist in a tautomeric equilibrium with their corresponding keto form, 5-bromo-1,3,4-thiadiazol-2(3H)-one (a thione). This is more accurately described as a thiol-thione equilibrium, where the "hydroxy" form is the thiol tautomer and the "keto" form is the thione tautomer. Spectroscopic studies on related 2-mercapto-1,3,4-thiadiazole derivatives have shown that the thione form is generally the more stable tautomer, particularly in the solid state and in polar solvents. The equilibrium can be influenced by factors such as solvent polarity and pH. In basic conditions, deprotonation leads to the formation of a thiolate anion, which is a potent nucleophile.

Table 5: Tautomeric Forms of this compound

Tautomeric FormStructurePredominant in
Thiol (Hydroxy)This compoundGas phase, non-polar solvents
Thione (Keto)5-bromo-1,3,4-thiadiazol-2(3H)-thioneSolid state, polar solvents

Etherification and Esterification Reactions

The hydroxyl group of this compound, or more accurately, the thiol group of its tautomer, can undergo reactions typical of these functional groups.

Etherification (S-Alkylation)

In its thiol form, this compound can be alkylated to form S-ethers. This reaction typically proceeds via the more nucleophilic thiolate anion, which is generated by treating the compound with a base. The thiolate then reacts with an alkylating agent, such as an alkyl halide, to form the corresponding 2-(alkylthio)-5-bromo-1,3,4-thiadiazole. This S-alkylation is a common reaction for 2-mercapto-1,3,4-thiadiazole derivatives.

Esterification (Acylation)

Esterification of the hydroxyl group of this compound can be achieved through reaction with acylating agents such as acid chlorides or anhydrides. This reaction would lead to the formation of the corresponding O-ester. Alternatively, acylation can occur on the ring nitrogen atom, particularly in the thione tautomer. The regioselectivity of acylation would depend on the reaction conditions and the nature of the acylating agent.

Table 6: Representative Examples of Alkylation and Acylation of Related Thiadiazoles (Analogous Reactions)

Thiadiazole DerivativeReagentReaction TypeProductReference
5-Substituted 1,3,4-thiadiazoline-2-thionesAllyl bromide, Benzyl chlorideS-Alkylation2-(Allylthio)- or 2-(Benzylthio)-1,3,4-thiadiazoles researchgate.net
5-R-carbonylamino-1,3,4-thiadiazol-2-thiolesChloroacetic acid amides/estersS-Alkylation5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives researchgate.net
5-Arylamino-1,3,4-thiadiazol-2-yl acetamidesAlcohol/H₂SO₄Esterification5-Arylamino-1,3,4-thiadiazol-2-yl acetic acid esters

Note: The data in this table is based on analogous thiadiazole compounds and is intended to be illustrative of the expected reactivity of this compound.

Oxidation and Reduction Pathways

The 1,3,4-thiadiazole ring is susceptible to both oxidation and reduction reactions, which primarily target the sulfur atom and the double bonds within the heterocyclic system.

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxide (B87167) or sulfone derivatives. The extent of oxidation is dependent on the strength of the oxidizing agent employed. While specific studies on this compound are not extensively documented, the general reactivity of the 1,3,4-thiadiazole nucleus suggests that treatment with mild oxidizing agents such as hydrogen peroxide (H₂O₂) would likely yield the corresponding sulfoxide. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or sodium hypochlorite (B82951) (NaOCl), could further oxidize the sulfur to the sulfone.

Reduction: The 1,3,4-thiadiazole ring can be reduced to its corresponding thiadiazoline analogs. This transformation typically involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents would reduce the double bonds within the thiadiazole ring of this compound, leading to the formation of a 5-bromo-1,3,4-thiadiazolin-2-ol derivative.

Table 1: Summary of General Oxidation and Reduction Reactions of the 1,3,4-Thiadiazole Ring

Reaction Type Reagent Examples Probable Product for this compound
Oxidation H₂O₂, KMnO₄, NaOCl This compound 1-oxide or 1,1-dioxide
Reduction LiAlH₄, NaBH₄ 5-bromo-1,3,4-thiadiazolin-2-ol

Reactions Involving the Thiadiazole Heterocycle

The aromaticity and electronic nature of the 1,3,4-thiadiazole ring allow it to participate in a variety of reactions that can either preserve or disrupt the heterocyclic core.

The 1,3,4-thiadiazole ring is known to be susceptible to cleavage under the influence of strong bases. nih.gov This reactivity is attributed to the electron-deficient nature of the carbon atoms in the ring, which makes them vulnerable to nucleophilic attack. For this compound, treatment with a strong base could initiate a ring-opening cascade. The initial step would likely involve deprotonation of the hydroxyl group (or the N-H bond in the tautomeric ketone form), followed by nucleophilic attack of the base on a ring carbon atom, leading to the scission of a carbon-sulfur or carbon-nitrogen bond. The resulting acyclic intermediates can then undergo further transformations, potentially leading to the formation of different heterocyclic or open-chain structures.

While 1,3-dipolar cycloaddition reactions are a common method for the synthesis of the 1,3,4-thiadiazole ring itself, the participation of the formed thiadiazole ring in subsequent cycloaddition reactions is less common. The aromatic nature of the 1,3,4-thiadiazole ring generally makes it a reluctant participant in Diels-Alder reactions, where it would need to act as a diene. nih.gov However, under certain conditions, particularly with highly reactive dienophiles, cycloaddition across the C=N-N=C system could potentially occur, leading to bicyclic adducts. These reactions often require harsh conditions and may proceed with low efficiency. The electron-withdrawing nature of the bromine atom and the electronic contribution of the hydroxyl/keto group at the 2-position would influence the dienophilic or dienic character of the this compound ring system.

Mechanistic Studies of Significant Reaction Pathways

Detailed mechanistic studies specifically for this compound are not widely available in the current literature. However, the mechanisms of related reactions in the 1,3,4-thiadiazole series can provide valuable insights.

The tautomeric equilibrium between the this compound and 5-bromo-1,3,4-thiadiazol-2(3H)-one forms is a crucial aspect of its reactivity. The predominant tautomer will be influenced by factors such as the solvent and the electronic nature of the substituents. This equilibrium will dictate the nucleophilic and electrophilic sites within the molecule.

The ring-opening reactions under basic conditions are believed to proceed via a nucleophilic addition to one of the ring carbons, followed by cleavage of an endocyclic bond. The specific pathway and the stability of the resulting intermediates would be a subject for detailed mechanistic investigation, likely involving computational studies to map the reaction coordinates and identify transition states.

Computational Chemistry and Theoretical Studies of 5 Bromo 1,3,4 Thiadiazol 2 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of the molecule.

A primary goal of quantum chemical calculations is to understand the electronic structure, which governs the molecule's chemical properties. This involves analyzing the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. scispace.comresearchgate.net

For 5-bromo-1,3,4-thiadiazol-2-ol, the HOMO is expected to be localized primarily on the thiadiazole ring and the sulfur atom, while the LUMO would likely be distributed across the π-system of the ring. The presence of the electron-withdrawing bromine atom and the hydroxyl group would influence the energies of these orbitals.

Illustrative Data Table: Calculated Electronic Properties

Parameter Expected Value (Illustrative) Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability

DFT calculations can predict the reactivity of a molecule by mapping its molecular electrostatic potential (MESP). The MESP identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), guiding predictions of how the molecule will interact with other chemical species. For this compound, the nitrogen atoms and the oxygen of the hydroxyl group are expected to be nucleophilic centers, while the carbon atoms of the ring and the bromine atom could be susceptible to nucleophilic attack.

Transition state calculations are used to determine the energy barriers of chemical reactions, providing insights into reaction mechanisms and kinetics. For instance, these calculations could be used to study the mechanism of substitution reactions at the bromine position or reactions involving the hydroxyl group.

1,3,4-Thiadiazol-2-ol (B1281466) can exist in different tautomeric forms, primarily the -ol (hydroxy) form and the -one (keto) form. Quantum chemical calculations are highly effective in determining the relative stability of these tautomers by calculating their ground-state energies. The solvent environment can also be modeled to understand its effect on tautomeric equilibrium. nih.gov For similar 2-hydroxy-1,3,4-thiadiazoles, the keto form is often found to be more stable.

Illustrative Data Table: Relative Energies of Tautomers

Tautomer Relative Energy (kcal/mol) - Gas Phase (Illustrative) Relative Energy (kcal/mol) - In Water (Illustrative)
This compound 2.5 1.8

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure. acs.org

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict the chemical shifts for the protons and carbons in the molecule, taking into account the electronic environment of each nucleus.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. These predicted spectra can be used to assign the peaks in an experimental spectrum.

Illustrative Data Table: Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) (Illustrative) Description
ν(O-H) 3450 O-H stretching
ν(N-H) (keto form) 3100 N-H stretching
ν(C=O) (keto form) 1680 C=O stretching
ν(C=N) 1550 C=N stretching in the ring

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations can be used to explore the conformational landscape of a molecule, identifying the most stable conformations and the energy barriers between them. For this compound, the primary source of flexibility would be the rotation around the C-O bond of the hydroxyl group. MD simulations could reveal the preferred orientation of the hydroxyl group relative to the thiadiazole ring and how this is influenced by the solvent. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in solution.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent medium can significantly influence the molecular structure and reactivity of this compound. Computational studies on related 1,3,4-thiadiazole (B1197879) derivatives have demonstrated that solvent polarity can alter various molecular properties. For instance, changes in the solvent environment are expected to lead to variations in physical and electronic properties such as the energy band gap and intramolecular charge transfer.

Theoretical investigations on similar heterocyclic systems have shown that dipole moments, polarizabilities, and hyperpolarizabilities tend to increase with a corresponding increase in the dielectric constants of the solvents. Furthermore, frontier molecular orbitals (HOMO and LUMO) can be stabilized (their energy reduced) by the presence of solvents, particularly those that are polar. This stabilization can impact the reactivity and spectral properties of the compound. For this compound, these solvent effects would be critical in predicting its behavior in different biological and chemical environments.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structure. For 1,3,4-thiadiazole derivatives, QSPR studies have been employed to correlate structural features with various properties, including biological activity.

In studies of related compounds, QSPR models have been developed to predict the fungicidal activities of novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives. researchgate.net These models often reveal that parameters such as lipophilicity are key to the biological activity of these compounds. researchgate.net For this compound, a QSPR model could be developed by calculating a range of molecular descriptors, such as topological, electronic, and steric parameters. These descriptors would then be correlated with experimentally determined properties using statistical methods like multiple linear regression or machine learning algorithms. Such a model would be invaluable for predicting the properties of newly designed derivatives and prioritizing them for synthesis and further testing.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This technique is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Docking studies on various 1,3,4-thiadiazole derivatives have revealed key interactions that contribute to their biological activity. For example, in studies targeting the enzyme 14-α-sterol demethylase, an important target for antifungal agents, the nitrogen atom at the third position of the thiadiazole ring was found to form crucial hydrogen bonds with amino acid residues like tyrosine. nih.gov Similarly, docking studies of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have shown strong hydrogen bonding and hydrophobic interactions within the active sites of target kinases. nih.gov

For this compound, the bromine atom and the hydroxyl group would be expected to play significant roles in its binding interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The thiadiazole ring itself can engage in various interactions, including π-π stacking and hydrophobic interactions. nih.gov

Below is a hypothetical data table illustrating the kind of results that might be obtained from a molecular docking study of this compound and its derivatives against a hypothetical protein target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHalogen Bonds
This compound -8.5TYR234, LYS88, ASP15421
Derivative A (R=CH3)-7.9TYR234, LYS8821
Derivative B (R=Cl)-8.8TYR234, LYS88, ASP15422
Derivative C (R=F)-8.6TYR234, LYS88, ASP15422

This table is for illustrative purposes and does not represent actual experimental data.

Charge Distribution and Aromaticity Analysis

The electronic properties of this compound, specifically its charge distribution and aromaticity, are fundamental to understanding its stability and reactivity. The 1,3,4-thiadiazole ring is considered to be aromatic, which contributes to its stability in biological systems. nih.govmdpi.com This aromaticity arises from the delocalization of π-electrons within the five-membered ring. rsc.org

Computational methods, such as Density Functional Theory (DFT), are used to analyze the charge distribution and aromaticity. rdd.edu.iq For the 1,3,4-thiadiazole ring, calculations have shown that the distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) orbitals is key to its chemical behavior. nih.gov In many derivatives, the HOMO orbitals are distributed over the aromatic skeleton, while the location of the LUMO orbitals can be influenced by the nature of the substituents. nih.gov

The presence of a bromine atom and a hydroxyl group on the thiadiazole ring of this compound would significantly influence its electronic properties. The electronegative bromine atom would act as an electron-withdrawing group, affecting the charge distribution across the ring. The hydroxyl group can exhibit both electron-donating (by resonance) and electron-withdrawing (by induction) effects.

Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). Studies on related sulfur-containing heterocycles have indicated that they are generally more aromatic than their oxygen-containing analogs based on geometric criteria. researchgate.net The strong aromaticity of the 1,3,4-thiadiazole ring is believed to contribute to the low toxicity and high in vivo stability of its derivatives. rsc.orgmdpi.com

Exploration of Biological Activities and Structure Activity Relationships Sar

In Vitro Biological Screening of 5-Bromo-1,3,4-thiadiazol-2-ol and its Derivatives

Derivatives of the 1,3,4-thiadiazole (B1197879) ring system have been extensively synthesized and evaluated for a spectrum of biological activities. The versatility of this heterocyclic core allows for structural modifications that lead to potent and selective agents with therapeutic potential. mdpi.comneliti.com

The 1,3,4-thiadiazole scaffold is a key component in many compounds screened for antimicrobial properties. nih.gov Derivatives have shown activity against a range of pathogenic bacteria and fungi. For instance, certain 1,3,4-thiadiazole derivatives bearing a 4-bromophenyl substituent have demonstrated activity against Staphylococcus epidermidis and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values of 31.25 µg/mL and 15.63 µg/mL, respectively. mdpi.com The antimicrobial action is often attributed to the sulfur atom in the thiadiazole ring, which may facilitate penetration of microbial cell walls. mdpi.com

Studies on various synthesized series of 1,3,4-thiadiazole derivatives have confirmed their potential against both Gram-positive and Gram-negative bacteria. ut.ac.ir For example, some compounds exhibit strong effects against Gram-positive bacteria, while others containing a 5-nitroheteroaryl group are also noted for their antibacterial effects. ut.ac.ir A series of 5-(nitroaryl)-1,3,4-thiadiazoles were found to be potent against both bacterial and fungal strains. neliti.com Similarly, other derivatives have shown activity against strains such as Bacillus pumilus, Streptococcus faecalis, Escherichia coli, and Enterobacter cloacae. mdpi.com

Derivative ClassMicrobial StrainActivity (MIC in µg/mL)Reference
Derivatives with 4-bromophenyl substituentStaphylococcus epidermidis31.25 mdpi.com
Derivatives with 4-bromophenyl substituentMicrococcus luteus15.63 mdpi.com
Triazolo-thiadiazole derivatives (3-Cl analog)Fungal strains1 researchgate.net
Triazolo-thiadiazole derivatives (4-Cl analog)Fungal strains2 researchgate.net
Triazolo-thiadiazole derivatives (3,4-diCl analog)Fungal strains0.5 researchgate.net

The 1,3,4-thiadiazole ring is a recognized pharmacophore in the design of anticancer agents, partly due to its mesoionic nature which may allow it to cross cellular membranes effectively. mdpi.commdpi.com Derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.

A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were tested against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, showing a wide range of activity with IC₅₀ values from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. mdpi.commdpi.com In another study, newly synthesized 1,3,4-thiadiazole derivatives were evaluated against MCF-7 and MDA-MB-231 breast cancer cells. The most potent compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, displayed IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.govnih.gov Furthermore, a series of 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives were found to be particularly potent against MCF-7 cells, with IC₅₀ values in the range of 3.85–43.5 μM. nih.gov

Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesMCF-7 (Breast)2.34–91.00 µg/mL mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesHepG2 (Liver)3.13–44.87 µg/mL mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µM nih.govnih.gov
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4 µM nih.govnih.gov
1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivativesMCF-7 (Breast)3.85–43.5 μM nih.gov
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)HepG-2 (Liver)8.03±0.5 μM nih.gov
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)A-549 (Lung)4.37±0.7 μM nih.gov

Derivatives of 1,3,4-thiadiazole are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels. nih.gov A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent inhibitory activity against α-glucosidase, with some analogues showing IC₅₀ values as low as 1.10 ± 0.10 μM, significantly more potent than the standard, acarbose (IC₅₀ of 11.50 ± 0.30 μM). nih.gov Another study on new 1,3,4-thiadiazole derivatives containing acidic linkers also reported significant α-glucosidase inhibitory activity, with one derivative showing an IC₅₀ value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.govdntb.gov.uaresearchgate.net

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme, and its inhibition is a validated strategy for antibacterial agents. als-journal.com Certain 2-hydroxyalkyl-1,3,4-thiadiazole derivatives have been identified as inhibitors of the DNA gyrase-GyrB subunit and/or the topoisomerase IV-ParE subunit, making them potentially useful against antibiotic-resistant bacteria. nih.gov

Chronic inflammation is implicated in numerous diseases, and the search for new anti-inflammatory agents is ongoing. ijmtlm.org Thiadiazole derivatives have shown promise in this area. ijmtlm.org The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats. ijmtlm.orgijpsdronline.com

One study on novel N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives reported significant anti-inflammatory efficacy, with activity comparable to the standard drug indomethacin. ijmtlm.org Another series of 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles was designed and evaluated, with one compound producing a significant in vitro anti-inflammatory activity of 72.5% compared to ibuprofen (47.7%). nih.gov Additionally, 5-aryl-1,3,4-thiadiazol-2-amine derivatives have been tested for in vitro anti-inflammatory activity using the Human Red Blood Cell (HRBC) membrane stabilization technique, with several compounds showing significant activity. latamjpharm.org

Derivative ClassAssayActivity (% Inhibition)Reference
N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl) acetamide derivative (15a)Carrageenan-induced paw edema46.8% semanticscholar.org
N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl) acetamide derivative (15b)Carrageenan-induced paw edema48.1% semanticscholar.org
N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl) acetamide derivative (15c)Carrageenan-induced paw edema49.4% semanticscholar.org
2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamideIn vitro assay72.5% nih.gov
N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide (Analgesic activity)Tail-flick method69.8% nih.gov

The 1,3,4-thiadiazole nucleus is also a key feature in compounds with central nervous system (CNS) activity, particularly as anticonvulsants. nih.govarjonline.org Bromo-substituted derivatives, in particular, have been noted for their potency.

A series of 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides and their 5-bromo derivatives were evaluated for anticonvulsant activity. nih.gov Several of the 5-bromo derivatives showed a maximum protection of 83% against pentylenetetrazole (PTZ)-induced convulsions. nih.gov In a separate study, newly synthesized thiadiazole derivatives were evaluated using the PTZ method, where compounds bearing a methoxy group on the benzaldehyde ring showed significant anticonvulsant activity. derpharmachemica.com It has been concluded from other studies that substitution with a bromine atom can increase the anticonvulsant activity of the compound. frontiersin.org

Elucidation of Molecular Targets and Mechanisms of Action

Understanding the molecular targets and mechanisms of action is crucial for the development of therapeutic agents. For 1,3,4-thiadiazole derivatives, several mechanisms have been proposed based on their diverse biological activities.

Antineoplastic Mechanism: The anticancer effects of some 1,3,4-thiadiazole derivatives are linked to the induction of apoptosis and cell cycle arrest. mdpi.comnih.govsemanticscholar.org For example, compounds 4e and 4i, derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole, were found to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. semanticscholar.org They also significantly increased the Bax/Bcl-2 ratio and caspase 9 levels, indicating that their cytotoxic effect is mediated through the induction of apoptotic cell death. semanticscholar.org In silico studies suggest that the mechanism may involve the activation of Caspase 3, Caspase 8, and BAX proteins. nih.govnih.gov

Antimicrobial Mechanism: A primary molecular target for the antibacterial activity of this class of compounds is DNA gyrase. nih.gov By inhibiting this essential enzyme, the compounds interfere with bacterial DNA replication and transcription, leading to cell death. als-journal.comnih.gov

Anti-inflammatory Mechanism: The anti-inflammatory actions of some 1,3,4-thiadiazole derivatives are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net Molecular docking studies have been used to investigate the interaction of these compounds with the COX-2 enzyme active site, supporting this mechanism of action. nih.govresearchgate.net

Antidiabetic Mechanism: The ability of these compounds to act as antidiabetic agents stems from their potent inhibition of α-glucosidase, an enzyme critical for the breakdown of complex carbohydrates into absorbable glucose. nih.gov By inhibiting this enzyme, these derivatives can slow down glucose absorption and reduce postprandial hyperglycemia. nih.gov

Binding Site Analysis through Computational and Experimental Approaches

Computational methods, particularly molecular docking, have been instrumental in elucidating the binding modes of 1,3,4-thiadiazole derivatives with their biological targets. These studies help in understanding the key interactions that govern their activity and guide the design of more potent analogs.

For instance, molecular docking studies on a series of 1,3,4-thiadiazole derivatives have been performed to investigate their binding interactions with enzymes such as the ADP-sugar pyrophosphatase (NUDT5), which is a potential target in breast cancer. researchgate.net In one such study, derivatives featuring a 4-bromo or 4-chloro-substituted phenyl ring were synthesized and their binding modes analyzed. researchgate.net The docking results for these compounds revealed their potential to form hydrogen bonds and other interactions within the enzyme's active site. researchgate.net

Another study focused on 1,3,4-thiadiazole derivatives as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-cancer therapy. Molecular docking highlighted that the nitrogen atoms of the 1,3,4-thiadiazole ring could form crucial hydrogen bonds with key amino acid residues like ASN923 in the receptor's binding site, suggesting the thiadiazole moiety's importance for binding affinity. mdpi.com Similarly, docking studies of other 1,3,4-thiadiazole derivatives against the estrogen receptor have shown that specific substitutions can lead to high binding energies, indicating a strong interaction with the receptor. biointerfaceresearch.com

While experimental data from techniques like X-ray crystallography for this compound itself are not widely available, these computational models provide a foundational understanding of how this class of compounds may interact with various biological macromolecules. The insights gained from these in silico analyses are crucial for the rational design of future experimental studies.

Cellular Pathway Modulation

The biological effects of 1,3,4-thiadiazole derivatives are a consequence of their ability to modulate various cellular signaling pathways. Aberrant signaling pathways are a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

Research on a 2-amino-1,3,4-thiadiazole (B1665364) derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has shown that it can inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells. biointerfaceresearch.com This inhibition leads to cell cycle arrest in the G0/G1 phase, thereby halting cell proliferation. biointerfaceresearch.com Although this study was not conducted on a 5-bromo derivative, it provides a plausible mechanism of action for other compounds within the 1,3,4-thiadiazole class.

Furthermore, some 5-aryl-1,3,4-thiadiazole derivatives have been found to induce cell cycle arrest at the S and G2/M phases in different cancer cell lines. mdpi.com These compounds also promoted apoptosis, as indicated by an increased Bax/Bcl-2 ratio and elevated caspase 9 levels. mdpi.com Molecular docking studies have also suggested that 1,3,4-thiadiazole derivatives can inhibit enzymes like cyclin-dependent kinase 1 (CDK1), which are crucial for cell cycle progression. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For 1,3,4-thiadiazole derivatives, SAR studies have highlighted the importance of the nature and position of substituents on the thiadiazole ring.

Impact of Substituent Variation at Different Positions on Biological Activity

The substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring play a critical role in determining the biological activity of these compounds. The presence of a bromine atom at the 5-position is expected to significantly influence the compound's physicochemical properties and its interactions with biological targets.

In a study of imidazo[2,1-b] researchgate.netresearchgate.netsemanticscholar.orgthiadiazole derivatives, the introduction of a bromine atom at the 5-position of the fused ring system resulted in compounds with moderate cytotoxic activity against various cancer cell lines. nih.gov This suggests that the bromo substituent can contribute positively to the anticancer potential of the scaffold.

Another study on 5-substituted-1,3,4-thiadiazole-2-thiols evaluated the impact of various substituents at the 5-position on antioxidant activity. researchgate.net The nature of the substituent, whether electron-donating or electron-withdrawing, and its size and lipophilicity were found to be critical for the observed activity. While this study focused on the 2-thiol series, the findings provide valuable insights that could be extrapolated to the 2-ol series. For example, derivatives with certain aromatic and aliphatic substitutions at the C5 position showed potent antioxidant effects. researchgate.net

The following table summarizes the impact of different substituents on the biological activity of 1,3,4-thiadiazole derivatives based on various studies.

ScaffoldPosition of VariationSubstituentObserved Biological ActivityReference
Imidazo[2,1-b] researchgate.netresearchgate.netsemanticscholar.orgthiadiazoleC5BromineModerate cytotoxicity nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazoleC2Piperazine with o-ethoxyphenylEnhanced antitumor activity mdpi.com
5-substituted-1,3,4-thiadiazole-2-thiolC5Various aryl and alkyl groupsPotent antioxidant activity researchgate.net
N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureasC5Longer alkyl chainsHigher KARI inhibitory activity nih.gov

Stereochemical Influences on Activity (if applicable)

Currently, there is limited information available in the scientific literature regarding the influence of stereochemistry on the biological activity of this compound derivatives. The studies conducted so far have primarily focused on achiral derivatives or have not investigated the differential effects of stereoisomers. As research in this area progresses and chiral derivatives are synthesized and tested, the role of stereochemistry in their biological activity may become an important area of investigation.

In Vivo Animal Model Studies for Mechanistic Proof-of-Concept and Preliminary Biological Effects

While in vitro studies are crucial for initial screening and mechanistic understanding, in vivo animal models are essential for evaluating the therapeutic potential and preliminary biological effects of new compounds in a whole-organism context.

For the broader class of 1,3,4-thiadiazole derivatives, several in vivo studies have demonstrated their potential. For example, a study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives investigated their antiprotozoal activity. One of the compounds showed a significant cure rate in a mouse model of Human African Trypanosomiasis (HAT), also known as sleeping sickness. mdpi.com

In another study, the in vivo anticancer potential of a 5-aryl-1,3,4-thiadiazole derivative was assessed using a radioactive tracing study in a tumor-bearing mice model. The results demonstrated the compound's ability to target sarcoma cells, highlighting its potential for cancer therapy and diagnosis. mdpi.com

Additionally, novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been synthesized and evaluated for their in vivo diuretic activity in rats, with some compounds showing high potency. mdpi.com While these studies were not performed on this compound itself, they provide a strong rationale for its future in vivo evaluation and underscore the therapeutic promise of the 1,3,4-thiadiazole scaffold.

Applications As Chemical Intermediates and Precursors for Advanced Materials

Utility in Multi-Step Organic Synthesis as a Building Block

5-bromo-1,3,4-thiadiazol-2-ol serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. The bromine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity enables the modification of the thiadiazole ring's electronic and steric properties, paving the way for the synthesis of a diverse array of derivatives.

The thione group can also participate in various reactions. For instance, it can be S-alkylated to introduce different side chains. This dual reactivity of both the bromo and thione functionalities makes this compound a bifunctional building block, enabling the construction of intricate molecular architectures through sequential reactions.

A notable application of a related compound, 2-amino-5-bromo-1,3,4-thiadiazole, is its use as a key building block for the synthesis of a myriad of thiadiazolo[3,2-α]pyrimidin-7-ones, which possess diverse biological activities. sigmaaldrich.com This highlights the importance of the 5-bromo-1,3,4-thiadiazole scaffold in the development of new chemical entities.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupType of ReactionsPotential Modifications
5-BromoNucleophilic SubstitutionIntroduction of amines, thiols, alkoxides, etc.
2-Thione/ThiolS-Alkylation, Oxidation, ComplexationAttachment of alkyl or aryl groups, formation of disulfides, coordination to metal centers.

Role in the Synthesis of Fused Heterocyclic Systems

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems. The presence of multiple reaction sites allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

For example, the reaction of the related 2-amino-5-bromo-1,3,4-thiadiazole with α-bromo ketones leads to the formation of 2-bromoimidazo[2,1-b] connectjournals.comnih.govthiadiazoles. sigmaaldrich.com This type of condensation reaction, where the amino group and a ring nitrogen of the thiadiazole participate in the formation of a new ring, is a common strategy for constructing fused heterocycles. Similarly, the thione group of this compound can be utilized in cyclocondensation reactions to build fused ring systems.

The synthesis of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles from thiosemicarbazide (B42300) derivatives further illustrates the utility of the 1,3,4-thiadiazole (B1197879) core in constructing fused heterocycles. jocpr.com The ability to readily form such fused systems is of significant interest in medicinal chemistry and materials science, as these rigid, planar structures often exhibit unique biological activities and photophysical properties.

Potential as Ligands in Coordination Chemistry

Heterocyclic compounds containing nitrogen and sulfur atoms, such as this compound, are excellent candidates for ligands in coordination chemistry. The lone pairs of electrons on the nitrogen and sulfur atoms can be donated to a metal center, forming stable coordination complexes.

The thione/thiol group is a particularly effective coordination site. The deprotonated thiol form can act as an anionic ligand, while the neutral thione form can coordinate through the sulfur atom. The nitrogen atoms of the thiadiazole ring also provide potential coordination sites. This poly-dentate nature allows for the formation of various coordination geometries and metal-organic frameworks (MOFs).

For instance, new ligands based on 1,3,4-thiadiazole-2-thiol (B7761032) have been used to synthesize transition metal complexes with chromium(III), nickel(II), and cobalt(II). researchgate.net In some of these complexes, coordination occurs through the nitrogen atom of the thiadiazole ring and another functional group attached to the ring. researchgate.net The resulting metal complexes can exhibit interesting catalytic, magnetic, and optical properties.

Table 2: Potential Coordination Sites of this compound

AtomLone Pair AvailabilityPotential Coordination Mode
Ring Nitrogen (N3)YesLewis Base
Ring Nitrogen (N4)YesLewis Base
Exocyclic SulfurYes (in thione form)Lewis Base
Exocyclic SulfurYes (as thiolate)Anionic Ligand

Exploration in Materials Science for Functional Polymers or Organic Electronic Components

The 1,3,4-thiadiazole ring is a valuable component in the design of functional organic materials due to its aromaticity, thermal stability, and electron-accepting properties. These characteristics make it a suitable building block for organic semiconductors, which are the active components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netpolyu.edu.hk

While direct applications of this compound in materials science are not extensively documented, its structural features suggest significant potential. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to incorporate the thiadiazole unit into a polymer backbone or a larger conjugated molecule. This approach is a common strategy for synthesizing conjugated polymers for organic electronics.

The electron-deficient nature of the 1,3,4-thiadiazole ring can be harnessed to create materials with specific electronic properties. When combined with electron-donating units, it can lead to the formation of donor-acceptor materials with small band gaps, which are desirable for applications in organic photovoltaics and near-infrared emitting OLEDs. The ability to tune the electronic properties through substitution at the 5-position (by replacing the bromine) and the 2-position (by modifying the thiol/thione group) provides a pathway to rationally design materials with optimized performance.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future synthesis of 5-bromo-1,3,4-thiadiazol-2-ol and its analogs will likely focus on improving efficiency, versatility, and sustainability. While classical syntheses of the 1,3,4-thiadiazole (B1197879) ring often involve the cyclization of thiosemicarbazide (B42300) derivatives, novel one-pot methods are emerging that offer streamlined access to these scaffolds without the need for harsh reagents like phosphorus oxychloride (POCl₃). sbq.org.brnih.govmdpi.com

Derivatization strategies are central to exploring the chemical space around this core. The bromine atom at the 5-position is an ideal anchor for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the introduction of a wide variety of aryl and heteroaryl substituents. The 2-ol/thione group can be readily S-alkylated or S-acylated to generate extensive libraries of new compounds. researchgate.net These derivatization points are crucial for tuning the molecule's physicochemical properties and biological activity.

Table 1: Potential Synthetic and Derivatization Strategies
StrategyDescriptionKey Reagents/ConditionsPotential Outcome
One-Pot CyclodehydrationDirect synthesis from a thiosemicarbazide and a carboxylic acid derivative, avoiding isolation of intermediates. nih.govmdpi.comPolyphosphate Ester (PPE), Microwave IrradiationIncreased efficiency, reduced waste
Suzuki-Miyaura CouplingPalladium-catalyzed reaction to replace the C5-bromine with aryl or heteroaryl groups. Pd(PPh₃)₄, K₂CO₃, Aryl boronic acidsDiverse C5-aryl derivatives for SAR studies
S-AlkylationAlkylation of the exocyclic sulfur atom of the thione tautomer. researchgate.netAlkyl halides, Base (e.g., K₂CO₃, KOH)Library of thioether derivatives
N-Acylation/AlkylationFunctionalization of the ring nitrogen atoms.Acyl chlorides, Alkyl halidesModulation of electronic properties and solubility

Investigation of New Biological Targets and Polypharmacology Approaches

The 1,3,4-thiadiazole scaffold is known to interact with a multitude of biological targets, including enzymes like carbonic anhydrases, kinases, and cyclooxygenase. nih.gov A key future direction is to screen this compound derivatives against diverse panels of biological targets to uncover novel mechanisms of action. This could lead to applications in therapeutic areas beyond the established antimicrobial and anticancer activities of many thiadiazoles. nih.govnih.gov

An emerging paradigm in drug discovery is polypharmacology, where a single molecule is designed to interact with multiple targets simultaneously. rsc.org This approach can lead to enhanced efficacy and may help overcome drug resistance. Research into hybrid molecules incorporating the 5-amino-1,3,4-thiadiazole core has already demonstrated the potential for polypharmacological effects. rsc.orgnih.gov Future studies could systematically design derivatives of this compound that modulate several disease-relevant targets, for instance, targeting both a protein kinase and a cell surface receptor involved in a cancer pathway.

Table 2: Potential Biological Targets for Investigation
Target ClassSpecific ExamplesTherapeutic AreaRationale
Carbonic AnhydrasesCA I, II, IV, IX, XIIDiuretics, Glaucoma, Anticancer nih.govnih.govThe sulfonamide group, a common thiadiazole substituent, is a classic CA inhibitor.
Protein Kinasesc-Src/Abl, EGFR, VEGFRAnticancer nih.govMany heterocyclic compounds are effective kinase inhibitors.
Microbial EnzymesDNA gyrase, Dihydropteroate synthase mdpi.combiosynth.comAntimicrobialThiadiazoles can act as bioisosteres of other heterocycles in enzyme active sites.
Matrix MetalloproteinasesMMPsAnticancer, Anti-inflammatory nih.govThiol-containing thiadiazoles are known to chelate the zinc ion in the MMP active site.

Integration into Hybrid Molecules for Enhanced Biological Profiles

The strategy of creating hybrid molecules by covalently linking two or more pharmacophores is a powerful tool in modern drug design. nih.govnih.gov This approach can yield compounds with improved potency, better selectivity, or a more desirable pharmacokinetic profile. The this compound scaffold is an excellent candidate for integration into such hybrids.

Future research will likely explore combining this thiadiazole core with other biologically active moieties such as isatins, triazoles, oxadiazoles, or quinolones. nih.govmdpi.com For example, linking the thiadiazole to a DNA-intercalating agent could create a dual-action anticancer drug. Similarly, hybridizing it with a known antibacterial pharmacophore might result in a compound that circumvents existing resistance mechanisms. mdpi.com

Advanced Computational Design and Optimization of Derivatives

Computational chemistry offers a rational and efficient path to optimizing lead compounds. Future research on this compound will heavily rely on in silico techniques to guide the design of new derivatives. nih.gov

Methods such as Density Functional Theory (DFT) can predict the electronic properties and reactivity of novel analogs, helping to select the most promising candidates for synthesis. nih.gov Molecular docking and molecular dynamics simulations can be used to model the interaction of these compounds with their biological targets, providing insights into their binding modes and structure-activity relationships (SAR). nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can computationally predict the biological activity and drug-likeness of virtual compounds, prioritizing synthetic efforts toward molecules with the highest probability of success. nih.govnih.gov

Application in Chemical Biology Tools and Probes

Beyond therapeutic applications, derivatives of this compound have the potential to be developed into valuable chemical biology tools. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups, these molecules can be transformed into chemical probes to study complex biological systems.

For instance, a fluorescently labeled derivative could be used to visualize the subcellular localization of its target protein via microscopy. An analog equipped with a photoaffinity label could be used to covalently bind to its target, enabling its identification and isolation from complex cell lysates—a process known as target deconvolution. The bromine atom provides a convenient site for attaching these functionalities through established chemical reactions.

Potential for Sustainable and Bio-Inspired Chemical Transformations

In line with the growing emphasis on green chemistry, a significant future direction will be the development of sustainable methods for synthesizing this compound and its derivatives. researchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-1,3,4-thiadiazol-2-ol, and how is its purity validated?

  • Methodology :

  • The compound can be synthesized via cyclization of thiosemicarbazide derivatives or halogenation of precursor thiadiazoles. For example, 2-amino-5-bromo-1,3,4-thiadiazole (a closely related derivative) is synthesized by reacting 5-bromo-4-phenylthiazol-2-amine with chloroacetyl chloride in the presence of a base like K₂CO₃ .
  • Characterization : Use infrared spectroscopy (IR) to confirm functional groups (e.g., -OH, C-Br stretching), ¹H-NMR for hydrogen environment analysis, and elemental analysis to verify stoichiometry .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Guidelines :

  • Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of fine particles.
  • Store in a cool, dry place away from oxidizing agents. Brominated heterocycles like 5-bromo-2-chloro-1,3-thiazole (structurally similar) are classified as skin irritants (GHS Category 2) .
  • First-aid measures: For accidental exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The bromine atom at the 5-position acts as a leaving group, enabling substitution with nucleophiles like amines or thiols. For instance, 2-amino-5-bromo-1,3,4-thiadiazole reacts with ω-bromo-acetophenone to form imidazo[2,1-b][1,3,4]thiadiazole derivatives via cyclization .
  • Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity. Monitor progress via TLC or HPLC.

Q. What advanced spectroscopic techniques resolve ambiguities in the structural elucidation of this compound derivatives?

  • Analytical Strategies :

  • X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., π-stacking in thiazole derivatives) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br splitting) .
  • Dynamic NMR : Detects conformational changes in solution, such as ring puckering in fused thiadiazole systems .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity and binding affinity .
  • Use molecular docking to simulate interactions with biological targets (e.g., enzymes in antimicrobial pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.